molecular formula C20H20BrClFNO2 B2455469 (5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396750-60-9

(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No. B2455469
CAS RN: 1396750-60-9
M. Wt: 440.74
InChI Key: NHFKOTJWNVAWLW-UHFFFAOYSA-N
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Description

The compound “(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone” is a chemical compound with a molecular weight of 381.65 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14BrClO3/c18-12-3-6-16(19)15(9-12)17(20)11-1-4-13(5-2-11)22-14-7-8-21-10-14/h1-6,9,14H,7-8,10H2/t14-/m0/s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 381.65 .

Scientific Research Applications

Antidiabetic Agents and SGLT2 Inhibitors

(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone: plays a crucial role in the development of antidiabetic drugs. Specifically, it serves as an intermediate in the synthesis of SGLT2 inhibitors. These inhibitors selectively target sodium-glucose co-transporter type II (SGLT2), which is involved in glucose reabsorption in the kidneys. By inhibiting SGLT2, these drugs enhance urinary glucose excretion, thereby lowering blood glucose levels .

Modification of Diarylmethane Aglycone

The compound is a key building block for incorporating the diarylethane aglycone in SGLT2 inhibitors. The 4-chloro-3-(4-ethoxybenzyl)phenyl moiety, exemplified by dapagliflozin and other SGLT2 inhibitors, is frequently used. Introducing a methyl group into this moiety improves hypoglycemic activity. However, (5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone exists as a racemate, containing equal quantities of two enantiomers. Resolving it into optically pure enantiomers is essential for pharmaceutical purposes .

Enantiomer Resolution Strategies

To obtain enantiomerically pure products, researchers have employed resolution-based strategies. Crytallization of the - and L-menthyl esters of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid from petroleum ether yields the desired enantiomers. This approach ensures cost-effectiveness and high enantiomeric purity, meeting the requirements for pharmaceutical applications .

Plant Hormone Analogues

Indole derivatives, including (5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone , exhibit diverse biological activities. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. Analogues of IAA may have potential applications in plant growth regulation and crop yield enhancement .

Chemical Biology and Medicinal Chemistry

Researchers explore the compound’s interactions with biological targets, such as enzymes or receptors. Investigating its binding affinity, selectivity, and mechanism of action can lead to the discovery of novel therapeutic agents. Medicinal chemists may use it as a scaffold for designing new drug candidates .

Materials Science and Organic Synthesis

The unique structural features of (5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone make it interesting for materials science. It could serve as a building block for functional materials, polymers, or supramolecular assemblies. Additionally, its synthetic versatility allows for the creation of diverse organic compounds .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315-H319 , indicating that it can cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrClFNO2/c21-16-3-6-19(22)18(11-16)20(25)24-9-7-15(8-10-24)13-26-12-14-1-4-17(23)5-2-14/h1-6,11,15H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFKOTJWNVAWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

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